![molecular formula C19H17F3N2S B2748078 2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226442-06-3](/img/structure/B2748078.png)
2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
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Overview
Description
The compound “2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a trifluoromethyl group (-CF3), which is a common motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Trifluoromethyl groups are known to undergo various reactions, and the imidazole ring is a common feature in many biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group could impart unique properties due to the high electronegativity of fluorine .Scientific Research Applications
Electrochemical Sensing and Analysis
The deposition of thiophene derivatives with a –PhCF₃ group via in situ electrochemical oxidation on electrode surfaces holds promise for molecularly imprinted polymers. Specifically, a film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode (ThPhCF₃/G ) has been used for estimating the affinity toward synthetic stimulants such as 2-aminoindane , buphedrone , and naphyrone . This modified surface demonstrates excellent sensitivity in the concentration range of 1–11 μmol L⁻¹ at neutral pH, with a detection capability of 0.43–0.56 μg mL⁻¹ .
Organic Synthetic Chemistry
α-Trifluoromethylstyrene derivatives: serve as versatile synthetic intermediates for preparing more complex fluorinated compounds. These compounds find applications in organic synthesis due to their unique reactivity patterns and ability to introduce trifluoromethyl groups into target molecules. Researchers have systematically explored their synthesis and mechanisms, making them valuable tools in synthetic chemistry .
Pharmaceutical Synthesis
The optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) plays a crucial role in pharmaceutical synthesis. For instance:
- (S)-3,5-BTPE serves as a crucial intermediate in the synthesis of lipid-lowering agents. This compound has applications in drug development and optimization .
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. Given the prevalence of trifluoromethyl groups and imidazole rings in pharmaceuticals and agrochemicals, it’s possible that this compound could have interesting applications in these areas .
Mechanism of Action
Mode of Action
These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes .
Biochemical Pathways
Given its structural similarity to other imidazole derivatives, it may potentially affect pathways involving imidazole-containing enzymes or proteins .
Pharmacokinetics
For instance, its trifluoromethyl group could enhance its metabolic stability, while its imidazole ring could potentially enhance its solubility .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and detailed mechanistic studies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of its environment due to the presence of ionizable groups in its structure .
properties
IUPAC Name |
5-phenyl-2-propan-2-ylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2S/c1-13(2)25-18-23-12-17(14-7-4-3-5-8-14)24(18)16-10-6-9-15(11-16)19(20,21)22/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLWPPEUOVCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole |
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